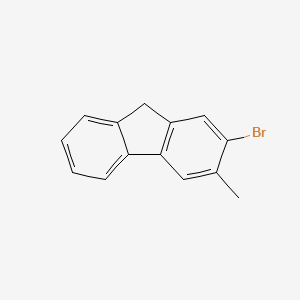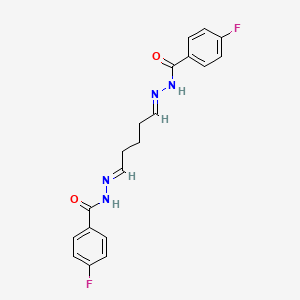![molecular formula C18H12Br3N3O2S B11547183 (2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547183.png)
(2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one is a complex organic molecule characterized by its multiple bromine atoms and a thiazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Benzylidene Groups: The thiazolidinone intermediate is then reacted with appropriate benzaldehyde derivatives (3-bromo-4-methoxybenzaldehyde and 2,5-dibromobenzaldehyde) in the presence of a base to form the benzylidene groups.
Formation of the Hydrazinylidene Linkage: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the hydrazinylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the hydrazinylidene linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Cancer Research: The compound’s ability to interact with biological macromolecules could be explored for anticancer activity, particularly in targeting specific pathways involved in cancer cell proliferation.
Industry
Dye and Pigment Production: The compound’s chromophoric properties could be utilized in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The exact mechanism of action of (2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2Z,5Z)-2-[(2E)-(3-Chlor-4-methoxybenzyliden)hydrazinyliden]-5-(2,5-Dichlorbenzyliden)-1,3-thiazolidin-4-on
- (2Z,5Z)-2-[(2E)-(3-Fluor-4-methoxybenzyliden)hydrazinyliden]-5-(2,5-Difluorbenzyliden)-1,3-thiazolidin-4-on
Einzigartigkeit
Das Vorhandensein mehrerer Bromatome in (2Z,5Z)-2-[(2E)-(3-Brom-4-methoxybenzyliden)hydrazinyliden]-5-(2,5-Dibrombenzyliden)-1,3-thiazolidin-4-on unterscheidet es von ähnlichen Verbindungen. Bromatome können die Reaktivität, biologische Aktivität und physikalischen Eigenschaften der Verbindung erheblich beeinflussen, was sie zu einem einzigartigen Kandidaten für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C18H12Br3N3O2S |
|---|---|
Molekulargewicht |
574.1 g/mol |
IUPAC-Name |
(2Z,5Z)-2-[(E)-(3-bromo-4-methoxyphenyl)methylidenehydrazinylidene]-5-[(2,5-dibromophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12Br3N3O2S/c1-26-15-5-2-10(6-14(15)21)9-22-24-18-23-17(25)16(27-18)8-11-7-12(19)3-4-13(11)20/h2-9H,1H3,(H,23,24,25)/b16-8-,22-9+ |
InChI-Schlüssel |
PLMFZOUFYLXEAS-OKNMWBDYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/N=C\2/NC(=O)/C(=C/C3=C(C=CC(=C3)Br)Br)/S2)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(=CC3=C(C=CC(=C3)Br)Br)S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11547104.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11547145.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547155.png)
![4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11547160.png)
![N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11547168.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11547169.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11547173.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[2-chloro-4-(dimethylamino)-5-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11547182.png)


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11547200.png)
![N-(1-{N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11547207.png)
![(2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547214.png)
